
Cyano(phenyl)methyl piperidine-1-carbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyano(phenyl)methyl piperidine-1-carbodithioate is a chemical compound with the molecular formula C14H16N2S2. It is known for its unique structure, which includes a cyano group, a phenyl group, and a piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(phenyl)methyl piperidine-1-carbodithioate typically involves the reaction of piperidine with cyano(phenyl)methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbodithioate group. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is typically purified using standard techniques such as recrystallization or chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions
Cyano(phenyl)methyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Cyano(phenyl)methyl piperidine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of Cyano(phenyl)methyl piperidine-1-carbodithioate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the piperidine ring can interact with biological receptors. The compound’s effects are mediated through these interactions, which can influence biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Cyanoacetyl piperidine: Similar structure but lacks the phenyl group.
Phenyl piperidine carbodithioate: Similar but lacks the cyano group.
Piperidine dithiocarbamate: Similar but lacks both the cyano and phenyl groups
Uniqueness
Cyano(phenyl)methyl piperidine-1-carbodithioate is unique due to the presence of both the cyano and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
特性
CAS番号 |
28280-12-8 |
|---|---|
分子式 |
C14H16N2S2 |
分子量 |
276.4 g/mol |
IUPAC名 |
[cyano(phenyl)methyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C14H16N2S2/c15-11-13(12-7-3-1-4-8-12)18-14(17)16-9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-10H2 |
InChIキー |
YPFMXMSHWCUIJJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=S)SC(C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
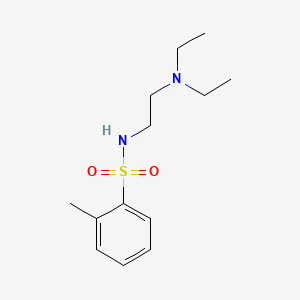

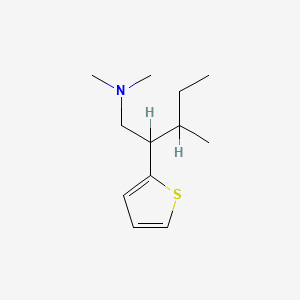

![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)
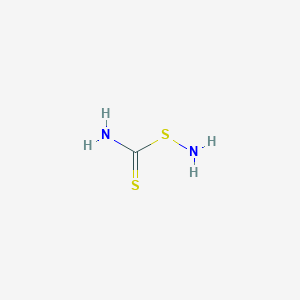
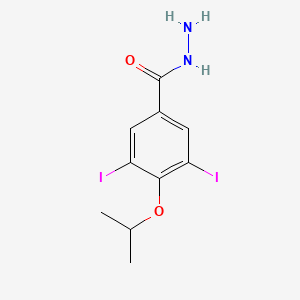
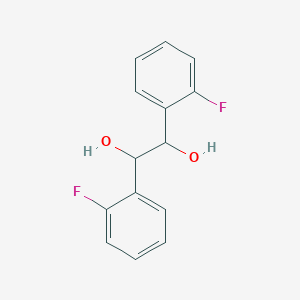

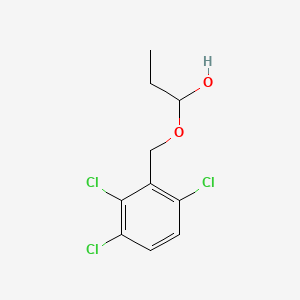
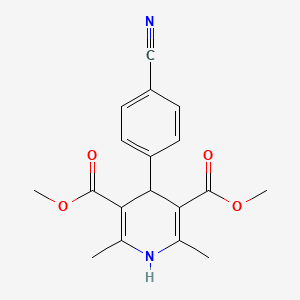
![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)
